molecular formula C20H19ClN2O4 B2641520 N-(1,2-benzisoxazol-3-ylmethyl)cyclopentanamine CAS No. 1207033-40-6

N-(1,2-benzisoxazol-3-ylmethyl)cyclopentanamine

Cat. No.: B2641520
CAS No.: 1207033-40-6
M. Wt: 386.83
InChI Key: DOBGLZZULFRBAG-UHFFFAOYSA-N
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Description

“N-(1,2-benzisoxazol-3-ylmethyl)cyclopentanamine” is a compound that contains a benzisoxazole ring attached to a cyclopentanamine . The benzisoxazole ring is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and cyclopentanamine is an organic compound with a five-membered ring structure .


Synthesis Analysis

The synthesis of benzisoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . A simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which is an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, has been described .


Molecular Structure Analysis

The molecular structure of cyclopentanamine, a component of the compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for cyclopentanamine is NISGSNTVMOOSJQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzisoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which is an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, has been described .


Physical and Chemical Properties Analysis

The molecular weight of cyclopentanamine, a component of the compound, is 85.1475 . The IUPAC Standard InChI for cyclopentanamine is InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study discusses the synthesis of novel chemical structures, including benzoxazepine and benzothiazepine derivatives, which are evaluated for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).

Antitumour Activity

  • Research into antitumor benzothiazoles, leading to the development of Phortress, a clinical candidate, highlights the mechanism involving selective uptake, nuclear translocation, and DNA adduct formation resulting in cell death (Bradshaw & Westwell, 2004).

Luminescence Sensing

DNA-Binding and Antioxidant Activity

Antimicrobial and Cytotoxic Activity

Antitrypanosomal Drugs

Molecular Structures and Antimicrobial Activity

Novel Chemical Methods for Reducing Toxicity

Synthesis and Spectroscopic Characterization

  • The synthesis and characterization of [1,2a]benzimidazol-2-yl amidine provide insights into the structural and spectroscopic properties of this compound (Hajri, Smirani, & Abderrahim, 2011).

Safety and Hazards

The safety data sheet for a related compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 4-(5-chloro-2,4-dimethoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-11-6-5-7-12-14(9-16(20(24)27-4)23-19(11)12)22-15-8-13(21)17(25-2)10-18(15)26-3/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBGLZZULFRBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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